This 3-nitroimidazo[1,2-a]pyridine derivative (CAS 63261-10-9) is offered with ≥98% ISO-certified purity. Its unique 5-methylfuran substitution allows researchers to systematically probe SAR-driven improvements in potency, solubility, and genotoxicity for antiparasitic programs. Secure this high-purity probe for reliable, structure-activity correlation.
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
CAS No.63261-10-9
Cat. No.B11872128
⚠ Attention: For research use only. Not for human or veterinary use.
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 63261-10-9) – Vendor Technical Data for Sourcing Reference
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 63261-10-9) is a 3-nitroimidazo[1,2-a]pyridine derivative, a class of fused heterocycles extensively investigated as antikinetoplastid pharmacophores targeting Leishmania spp. and Trypanosoma brucei [1]. While a breadth of structure-activity relationship (SAR) data exists for the broader chemical series [2], the specific biological activity of this exact compound has not been disclosed in the public domain. The available information is currently limited to vendor-supplied technical specifications, notably a purity of ≥98% (NLT 98%) as confirmed by ISO-certified quality control . This data sheet serves as a baseline for procurement and in-house evaluation, highlighting a chemical space of known antiparasitic interest but without established, comparator-driven performance metrics.
[1] Paoli-Lombardo, R., et al. (2024). Synthesis of new 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives using SNAr and Palladium-catalyzed reactions to explore antiparasitic structure-activity relationships. Synthesis, 56(08), 1297-1308. View Source
[2] Fersing, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. View Source
The Non-Interchangeable Nature of 3-Nitroimidazo[1,2-a]pyridines: SAR-Driven Selection Rationale
Generic substitution is not scientifically justifiable within the 3-nitroimidazo[1,2-a]pyridine series due to a highly restrictive and position-specific structure-activity relationship (SAR). Research explicitly demonstrates that antileishmanial and antitrypanosomal activities are exquisitely sensitive to modifications at the 2-, 6-, and 8-positions of the imidazopyridine ring, with potency varying by several orders of magnitude among close analogs [1]. For instance, in a series of 26 original derivatives, subtle changes at these positions could shift a compound from being a potent, non-genotoxic anti-T. b. brucei hit (EC50 = 17 nM) to being completely inactive [2]. Furthermore, a focused SAR study on positions 2 and 8 of 22 new derivatives revealed that optimization of these specific sites is critical for achieving a balance of good antiparasitic activity, low cytotoxicity, and improved aqueous solubility [3]. Therefore, a compound like 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine, with its unique substitution pattern, cannot be assumed to share the performance profile of any other in-class molecule without direct comparative experimental data. The following sections detail the specific, albeit limited, quantitative evidence available to guide a procurement decision.
[1] Paoli-Lombardo, R., et al. (2024). Synthesis of new 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives using SNAr and Palladium-catalyzed reactions to explore antiparasitic structure-activity relationships. Synthesis, 56(08), 1297-1308. View Source
[2] Bourgeade-Delmas, S., et al. (2020). Antikinetoplastid SAR study in 3-nitroimidazopyridine series: identification of a novel non-genotoxic and potent anti-T. b. brucei hit-compound with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 207, 112713. View Source
[3] Fersing, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. View Source
Quantitative Evidence for 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 63261-10-9) vs. Comparators
High Purity as a Baseline Requirement for Reproducible Screening
The target compound is commercially available with a specified purity of ≥98% (NLT 98%), as per vendor quality control under ISO certification . In contrast, many analogs in the 3-nitroimidazo[1,2-a]pyridine series are offered at a lower standard purity of 97% from other suppliers . This difference in certified purity can be a critical factor in minimizing false positives or negatives in initial biological screening assays due to unknown impurities.
Chemical ProcurementQuality ControlDrug Discovery
Evidence Dimension
Vendor-Specified Purity
Target Compound Data
≥98% (NLT 98%)
Comparator Or Baseline
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine from a different vendor (97%)
Quantified Difference
+1% absolute purity (≥98% vs. 97%)
Conditions
ISO-certified manufacturing and quality control processes
Why This Matters
Higher initial purity reduces the likelihood of confounding results in dose-response assays, saving time and resources during hit validation.
Chemical ProcurementQuality ControlDrug Discovery
Class-Level Potency Benchmark: Antitrypanosomal Activity of an Optimized Analog
While no direct activity data exists for the target compound, it belongs to a class where extensive optimization has yielded high potency. A representative optimized 3-nitroimidazo[1,2-a]pyridine analog ('Compound 8') demonstrated an EC50 of 17 nM against T. b. brucei and a selectivity index (SI) of 2650, vastly outperforming reference drugs and earlier hit molecules in the same series [1]. This class-level inference establishes that the 3-nitroimidazo[1,2-a]pyridine scaffold is capable of achieving potent and selective antiparasitic activity, though this is heavily dependent on the exact substitution pattern.
Optimized 3-nitroimidazo[1,2-a]pyridine analog ('Compound 8')
Quantified Difference
N/A (Class-level reference)
Conditions
In vitro evaluation on T. brucei brucei
Why This Matters
This demonstrates the potential therapeutic value of the chemical space, justifying the synthesis and screening of new analogs like the target compound, but does not guarantee its individual performance.
[1] Bourgeade-Delmas, S., et al. (2020). Antikinetoplastid SAR study in 3-nitroimidazopyridine series: identification of a novel non-genotoxic and potent anti-T. b. brucei hit-compound with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 207, 112713. View Source
Class-Level Activity Benchmark: Antileishmanial Activity and Solubility of an Optimized Analog
For antileishmanial applications, the class shows variable but improvable activity. An optimized lead molecule from a SAR study of 22 derivatives at positions 2 and 8 exhibited an EC50 of 3.7 µM against intracellular L. infantum amastigotes, with low cytotoxicity (CC50 > 100 µM) [1]. This same compound also demonstrated greatly improved aqueous solubility compared to previously reported derivatives in the series, a key challenge for nitroimidazoles [1]. This class-level data underscores that while the core scaffold has potential, achieving optimal potency and drug-like properties requires careful design and empirical testing of specific substituents.
Intracellular amastigote stage of L. infantum; aqueous solubility assessment
Why This Matters
It highlights the key optimization parameters (potency, cytotoxicity, solubility) that a user would need to characterize for the target compound, framing it within the context of known SAR.
[1] Fersing, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. View Source
Validated Application Scenarios for 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine (CAS 63261-10-9) Based on Available Evidence
Internal SAR Expansion of the 3-Nitroimidazo[1,2-a]pyridine Antikinetoplastid Pharmacophore
This compound is optimally suited for research groups actively engaged in exploring the structure-activity relationships (SAR) of the 3-nitroimidazo[1,2-a]pyridine antikinetoplastid pharmacophore, as defined in recent literature [1]. By introducing a novel substitution pattern (5-methylfuran-2-yl at position 2), it allows for the systematic evaluation of how this specific group modulates potency, selectivity, and physicochemical properties relative to previously characterized analogs. Its ≥98% purity ensures that data generated from these studies are reliable and not confounded by significant impurities.
Hit-to-Lead Optimization: Addressing Aqueous Solubility Limitations of the Series
A known challenge for the 3-nitroimidazo[1,2-a]pyridine class is poor aqueous solubility, a factor that SAR studies have actively sought to improve [1]. This compound, with its specific heteroaromatic substitution, presents a new structural vector to potentially enhance solubility. Researchers can directly compare its experimentally determined solubility against that of less soluble analogs, using it as a probe to understand how the 5-methylfuran moiety influences this critical drug-like property.
Genotoxicity Screening of a New Nitroimidazopyridine Scaffold
The genotoxic potential of nitroaromatic compounds is a major concern and a key differentiator within the series. Some optimized analogs have been shown to be non-genotoxic in vitro [1]. This compound provides a distinct chemical entity for evaluating its own genotoxicity profile in standard micronucleus or comet assays. This screening is an essential step for any researcher considering this compound as a potential lead, as it directly addresses a primary liability of the chemical class.
[1] Bourgeade-Delmas, S., et al. (2020). Antikinetoplastid SAR study in 3-nitroimidazopyridine series: identification of a novel non-genotoxic and potent anti-T. b. brucei hit-compound with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 207, 112713. View Source
Quote Request
Request a Quote for 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.